N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Acylation Agents
Research into chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, has been conducted to explore their use in organic synthesis. These compounds exhibit good chemoselectivity, indicating potential applications of similar compounds in the development of selective synthetic routes (Kondo et al., 2000).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds, such as various dichlorophenylmethanesulfonamides, provide insights into the conformation and hydrogen bonding patterns of these molecules. This information is crucial for understanding their reactivity and interaction with biological molecules, potentially guiding the design of new drugs or materials (Gowda, Foro, & Fuess, 2007).
Catalysis and Synthesis
The use of bipyridine-based compounds as catalysts for chemical synthesis is another area of application. For example, bi-SO3H ionic liquids based on 2,2'-bipyridine have been used as efficient catalysts for the synthesis of xanthene derivatives, highlighting the potential of N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide in catalysis and synthesis (Shirini et al., 2014).
Photoreduction and Environmental Applications
Compounds with bipyridine moieties have been studied for their role in the photoreduction of carbon dioxide to methane, demonstrating potential applications in renewable energy and environmental remediation. The use of bipyridinium charge relays in these processes suggests that similar compounds could contribute to the development of new methods for reducing atmospheric CO2 levels (Willner et al., 1987).
Mechanism of Action
Target of Action
The compound, also known as “1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide”, is a type of sulfonamide . Sulfonamides are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate , which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it competitively inhibits the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the synthesis of folate in bacteria, which is crucial for their growth and multiplication .
Biochemical Pathways
The compound affects the biochemical pathway of folate synthesis in bacteria. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate , it disrupts the production of folate. This, in turn, affects the synthesis of purines and DNA in bacteria, leading to their inability to grow and multiply .
Pharmacokinetics
As a sulfonamide, it is expected to have good absorption and distribution properties, given that sulfonamides are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication. By disrupting the folate synthesis pathway, the compound prevents bacteria from producing essential components for their growth, such as purines and DNA .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCDCVUNNVEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.